molecular formula C12H17NO B14640840 N-Benzyl-N-(propan-2-yl)acetamide CAS No. 55578-20-6

N-Benzyl-N-(propan-2-yl)acetamide

Cat. No.: B14640840
CAS No.: 55578-20-6
M. Wt: 191.27 g/mol
InChI Key: DAZBCGHNESDFFY-UHFFFAOYSA-N
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Description

N-Benzyl-N-(propan-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly as a structural analog of potent anticonvulsant agents. It belongs to a class of molecules featuring an N-benzylacetamide core, which has been extensively studied for its pronounced biological activities . Quantitative Structure-Activity Relationship (QSAR) studies on similar propanamide derivatives have led to robust predictive models with high statistical quality (R² up to 0.918), underscoring the value of this chemical scaffold for designing new bioactive molecules . The compound serves as a key intermediate for researchers investigating the structural parameters essential for efficacy, such as the impact of C(2) and N′-substituents on target engagement . The stereochemistry of analogous compounds is often a critical determinant of biological activity, with one stereoisomer frequently exhibiting significantly greater potency, making this compound a relevant subject for enantioselective synthesis and study . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

55578-20-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-benzyl-N-propan-2-ylacetamide

InChI

InChI=1S/C12H17NO/c1-10(2)13(11(3)14)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3

InChI Key

DAZBCGHNESDFFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Acetylation with Acetic Anhydride and Pyridine

Procedure :
N-Benzyl-N-(propan-2-yl)amine is dissolved in tetrahydrofuran (THF) and treated with acetic anhydride (1.2 equivalents) in the presence of pyridine (1.5 equivalents) at 0–25°C for 2–4 hours. The reaction is quenched with water, and the product is extracted with methylene chloride or ethyl acetate.

Yield : 85–92%.
Purity : ≥98% (by GC-MS).
Key Advantage : High efficiency and minimal byproducts due to pyridine’s dual role as base and catalyst.

Schotten-Baumann Conditions with Acetyl Chloride

Procedure :
Aqueous sodium hydroxide (20%) is added to a mixture of N-benzyl-N-(propan-2-yl)amine and acetyl chloride (1.1 equivalents) in dichloromethane at 0°C. The reaction is stirred for 1 hour, followed by phase separation and solvent evaporation.

Yield : 78–85%.
Limitation : Emulsion formation during workup complicates isolation.

Catalytic Methods Using Organocatalysts

DBU-Catalyzed Acetylation

Procedure :
A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%) is added to a mixture of N-benzyl-N-(propan-2-yl)amine and acetic anhydride in toluene at 25°C. The reaction completes within 30 minutes.

Yield : 90–95%.
Mechanistic Insight : DBU forms an N-acyl intermediate, enhancing electrophilicity for nucleophilic attack by the amine.

Enzymatic Synthesis Approaches

N-Substituted Formamide Deformylase-Mediated Reaction

Procedure :
Benzylamine and isopropylamine are reacted with sodium acetate in the presence of N-substituted formamide deformylase (EC 3.5.1.91) at pH 7.5 and 37°C for 24 hours.

Yield : 40–55%.
Challenges : Low catalytic efficiency for tertiary amides and scalability limitations.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Scalability
Acetic Anhydride/Pyridine Acetic anhydride, THF 0–25°C, 2–4 h 85–92% ≥98% Industrial
Acetyl Chloride/NaOH Acetyl chloride, DCM 0°C, 1 h 78–85% 95–97% Pilot-scale
DBU Catalysis DBU, toluene 25°C, 0.5 h 90–95% ≥99% Lab-scale
Enzymatic Synthesis Enzyme, acetate 37°C, 24 h 40–55% 90–92% Research-only

Key Observations :

  • DBU catalysis offers the highest yield and purity but requires expensive catalysts.
  • Schotten-Baumann conditions are cost-effective but suffer from operational challenges.
  • Enzymatic methods align with green chemistry principles but remain impractical for large-scale production.

Industrial-Scale Considerations

For bulk synthesis, the acetic anhydride/pyridine method is preferred due to its robustness and compatibility with continuous flow reactors. Halogenated solvents (e.g., methylene chloride) are often replaced with ethyl acetate or toluene to meet environmental regulations. Critical quality control parameters include residual solvent levels (<500 ppm) and enantiomeric purity (if applicable).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-isopropylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Benzylic halides.

Scientific Research Applications

N-benzyl-N-isopropylacetamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, while the isopropyl group may influence its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Conformational Differences

  • Substituent Effects : The furan-2-ylmethyl group introduces aromaticity and electronic effects distinct from the aliphatic isopropyl group in N-Benzyl-N-(propan-2-yl)acetamide. The furan ring participates in π-π interactions and hydrogen bonding, whereas the isopropyl group primarily contributes steric hindrance .
  • Conformational Dynamics: N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits hindered E-Z rotational equilibria in solution, with nine stable conformers predicted by DFT calculations (four Z and five E structures) .

Spectroscopic Properties

  • NMR Analysis :
    • N-Benzyl-N-(furan-2-ylmethyl)acetamide shows duplicated ¹H and ¹³C NMR signals due to E-Z isomerism, with chemical shifts closely matching DFT/B3LYP/aug-cc-pVDZ calculations .
    • For this compound, similar signal splitting may occur, but the absence of aromatic substituents (e.g., furan) would simplify the spectrum.
  • Mass Spectrometry: The molecular ion peak for N-Benzyl-N-(furan-2-ylmethyl)acetamide appears at m/z = 229.1, with fragmentation patterns dominated by C–N bond cleavage . this compound would exhibit a molecular ion at m/z = 205.3 (C₁₃H₁₉NO), with fragmentation likely involving loss of the isopropyl group (C₃H₇).

N-Benzylacetoacetamide

Functional Group Comparison

  • N-Benzylacetoacetamide contains a β-ketoamide group, enabling keto-enol tautomerism, which is absent in this compound .
  • The β-keto group enhances hydrogen-bonding capacity and reactivity, making N-Benzylacetoacetamide more versatile in condensation reactions .

Thermodynamic Stability

  • The keto-enol equilibrium in N-Benzylacetoacetamide introduces additional stabilization via intramolecular hydrogen bonding, whereas this compound relies solely on steric and electronic effects for stability.

N-Isopropyl-N-phenylacetamide

Steric and Electronic Effects

  • Replacing the benzyl group with phenyl reduces steric bulk but maintains aromatic interactions. N-Isopropyl-N-phenylacetamide likely exhibits faster rotational dynamics around the amide bond compared to this compound.

Data Tables

Table 1: Key Properties of this compound and Analogues

Property This compound N-Benzyl-N-(furan-2-ylmethyl)acetamide N-Benzylacetoacetamide
Molecular Formula C₁₃H₁₉NO C₁₅H₁₅NO₂ C₁₁H₁₃NO₂
Molecular Weight (g/mol) 205.3 241.3 191.2
Key Functional Groups Benzyl, isopropyl Benzyl, furan-2-ylmethyl Benzyl, β-ketoamide
Synthetic Yield Not reported >90% Not reported
Dominant Conformers Sterically hindered 9 conformers (4 Z, 5 E) Keto-enol tautomers
¹³C NMR Shift (Carbonyl, ppm) ~170 (predicted) 170.8–170.9 ~200 (β-keto)

Table 2: Comparison of DFT Methods for NMR Chemical Shift Prediction

Method Basis Set Accuracy (¹³C NMR)
B3LYP aug-cc-pVDZ R² = 0.98
B3LYP-D3 6-311+G(2d,p) R² = 0.95
APFD aug-cc-pVDZ R² = 0.97

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